molecular formula C9H13N5OS B11714746 3-methyl-5-(methylsulfanyl)-7-(propan-2-yloxy)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

3-methyl-5-(methylsulfanyl)-7-(propan-2-yloxy)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B11714746
M. Wt: 239.30 g/mol
InChI Key: ORNGADBDYUHYAH-UHFFFAOYSA-N
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Description

3-methyl-5-(methylsulfanyl)-7-(propan-2-yloxy)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound has garnered interest due to its potential biological activities, including anti-cancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-(methylsulfanyl)-7-(propan-2-yloxy)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide with 2-chloro-3-(methylsulfanyl)pyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-(methylsulfanyl)-7-(propan-2-yloxy)-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The propan-2-yloxy group can be substituted with other alkoxy groups under nucleophilic substitution conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Alkoxides in the presence of a suitable base.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Substitution: Various alkoxy-substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-methyl-5-(methylsulfanyl)-7-(propan-2-yloxy)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. It targets enzymes such as lysine-specific demethylase 1 (LSD1), which plays a key role in the regulation of gene expression through histone modification . By inhibiting LSD1, the compound can induce apoptosis and inhibit the growth of cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-triazolo[4,5-d]pyrimidine derivatives: These compounds share the triazolopyrimidine core structure and exhibit similar biological activities.

    LSD1 inhibitors: Other compounds that inhibit LSD1, such as tranylcypromine and its derivatives.

Uniqueness

3-methyl-5-(methylsulfanyl)-7-(propan-2-yloxy)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is unique due to its specific substitution pattern, which enhances its potency and selectivity as an LSD1 inhibitor. This makes it a promising candidate for further development as an anti-cancer agent.

Properties

Molecular Formula

C9H13N5OS

Molecular Weight

239.30 g/mol

IUPAC Name

3-methyl-5-methylsulfanyl-7-propan-2-yloxytriazolo[4,5-d]pyrimidine

InChI

InChI=1S/C9H13N5OS/c1-5(2)15-8-6-7(14(3)13-12-6)10-9(11-8)16-4/h5H,1-4H3

InChI Key

ORNGADBDYUHYAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC(=NC2=C1N=NN2C)SC

Origin of Product

United States

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